N-benzyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Description
“N-benzyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a complex organic compound. It contains a pyrazolopyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is related to the chemical composition of purine . The compound also contains an amide group and a thioether group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolopyrimidine core, along with the benzyl, hydroxyethyl, and acetamide groups attached to it. The exact structure would need to be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Antimicrobial Activity
Compounds incorporating pyrazolo[3,4-d]pyrimidine structures have been synthesized and evaluated for their antimicrobial properties. For instance, a study focused on the synthesis of new heterocycles incorporating antipyrine moiety showed that these compounds exhibited significant antimicrobial activity, highlighting their potential as antimicrobial agents (Bondock et al., 2008).
Antitumor Activity
Pyrazolo[3,4-d]pyrimidine analogues have been designed and synthesized as antitumor agents. A notable example includes the synthesis of pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents, which demonstrated the ability to inhibit in vitro cell growth, indicating their potential use in cancer research (Taylor & Patel, 1992).
Insecticidal Activity
Research has also explored the synthesis of novel heterocycles with pyrazolo[3,4-d]pyrimidine structures for insecticidal applications. These compounds were tested against certain pests, such as the cotton leafworm, showing promising insecticidal properties and suggesting their potential utility in agricultural pest management (Fadda et al., 2017).
properties
IUPAC Name |
N-benzyl-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c22-7-6-21-14-12(9-18-21)15(24)20-16(19-14)25-10-13(23)17-8-11-4-2-1-3-5-11/h1-5,9,22H,6-8,10H2,(H,17,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFORSWGDZDHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide |
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